![molecular formula C11H11BrN4O B12638326 2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol CAS No. 920512-36-3](/img/structure/B12638326.png)
2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol is an organic compound that features a phenol group, an amino group, and a bromopyrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol typically involves a multi-step process:
Formation of the Bromopyrazine Intermediate: The bromopyrazine moiety can be synthesized by bromination of pyrazine using N-bromosuccinimide in the presence of a solvent like dichloromethane.
Coupling Reaction: The bromopyrazine intermediate is then coupled with an aminomethylphenol derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyrazine moiety can enhance binding affinity and specificity.
Organic Synthesis: It acts as a versatile intermediate, participating in various chemical reactions to form desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol is unique due to the presence of both a phenol group and a bromopyrazine moiety
Eigenschaften
CAS-Nummer |
920512-36-3 |
|---|---|
Molekularformel |
C11H11BrN4O |
Molekulargewicht |
295.14 g/mol |
IUPAC-Name |
2-amino-5-[[(6-bromopyrazin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-14-6-11(16-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16) |
InChI-Schlüssel |
GWSXSSGPUDXTNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=CN=CC(=N2)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


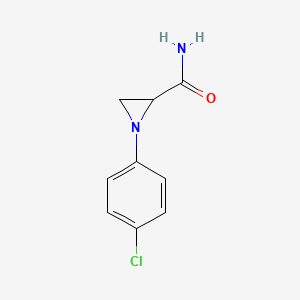
![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)



![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)
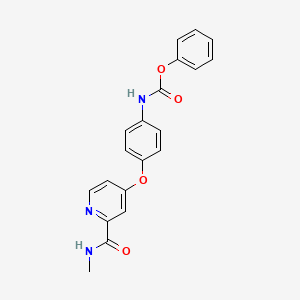
![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
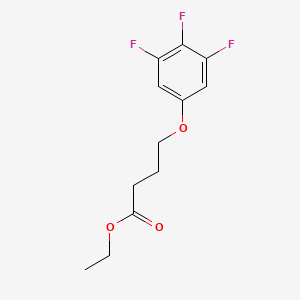
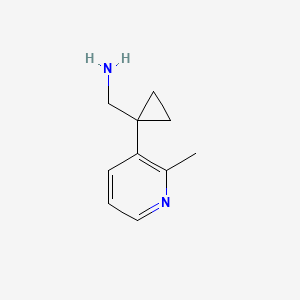
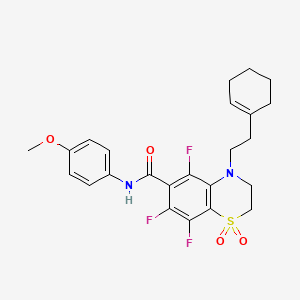

![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)
